6-tert-Butyl-4-chloropicolinonitrile
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Overview
Description
6-tert-Butyl-4-chloropicolinonitrile is an organic compound with the molecular formula C10H11ClN2 It is a derivative of picolinonitrile, characterized by the presence of a tert-butyl group at the 6th position and a chlorine atom at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-4-chloropicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The tert-butylamine is reacted with 4-chloropyridine in the presence of a base to form the desired product, this compound. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-4-chloropicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-tert-Butyl-4-chloropicolinonitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It may be used in the study of biological systems and the development of new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-4-chloropicolinonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloropicolinonitrile: Lacks the tert-butyl group, which may affect its reactivity and applications.
6-tert-Butylpicolinonitrile: Lacks the chlorine atom, which may influence its chemical properties and reactivity.
4-tert-Butyl-6-chloropyridine: Similar structure but lacks the nitrile group, affecting its chemical behavior and applications.
Uniqueness
6-tert-Butyl-4-chloropicolinonitrile is unique due to the presence of both the tert-butyl group and the chlorine atom on the pyridine ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical reactions and applications in different fields.
Properties
IUPAC Name |
6-tert-butyl-4-chloropyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c1-10(2,3)9-5-7(11)4-8(6-12)13-9/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFAXDJJRVGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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